2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide 2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide
Brand Name: Vulcanchem
CAS No.: 1623010-64-9
VCID: VC16512261
InChI: InChI=1S/C31H19NO3S/c33-31-24-11-5-7-13-29(24)36(34,35)30-17-15-21(19-26(30)31)20-14-16-28-25(18-20)23-10-4-6-12-27(23)32(28)22-8-2-1-3-9-22/h1-19H
SMILES:
Molecular Formula: C31H19NO3S
Molecular Weight: 485.6 g/mol

2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide

CAS No.: 1623010-64-9

Cat. No.: VC16512261

Molecular Formula: C31H19NO3S

Molecular Weight: 485.6 g/mol

* For research use only. Not for human or veterinary use.

2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide - 1623010-64-9

Specification

CAS No. 1623010-64-9
Molecular Formula C31H19NO3S
Molecular Weight 485.6 g/mol
IUPAC Name 10,10-dioxo-2-(9-phenylcarbazol-3-yl)thioxanthen-9-one
Standard InChI InChI=1S/C31H19NO3S/c33-31-24-11-5-7-13-29(24)36(34,35)30-17-15-21(19-26(30)31)20-14-16-28-25(18-20)23-10-4-6-12-27(23)32(28)22-8-2-1-3-9-22/h1-19H
Standard InChI Key KXZTVYSHCPHNBL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)S(=O)(=O)C6=CC=CC=C6C5=O)C7=CC=CC=C72

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 9-phenylcarbazol-3-yl group attached to a thioxanthenone sulfone backbone. The sulfone moiety (SO2\text{SO}_2) at the 10-position introduces polarity and electron-withdrawing characteristics, potentially enhancing stability and photophysical properties . The carbazole component contributes rigid planar geometry and hole-transport capabilities, a feature exploited in organic semiconductors .

Key Physicochemical Parameters

PropertyValueSource
Molecular Weight485.55–485.6 g/mol
Purity≥98%
SolubilitySolvent-dependent; see Table 2
Storage Stability (-80°C)6 months
Storage Stability (-20°C)1 month

The variability in molecular weight (485.55 vs. 485.6 g/mol) reflects rounding differences between providers . Solubility data indicate dependence on polar aprotic solvents, though specific values remain undisclosed in public records .

Mass (mg)Volume at 1 mM (mL)Volume at 5 mM (mL)Volume at 10 mM (mL)
12.05950.41190.206
510.29762.05951.0298
1020.59524.1192.0595

Source: Adapted from GlpBio and VulcanChem .

Solutions must be aliquoted to prevent repeated freeze-thaw cycles, which degrade stability . Ultrasonication at 37°C improves dissolution for viscous solvents .

Research Applications and Future Directions

Documented Uses

Though detailed studies are proprietary, the compound’s structural analogs appear in:

  • Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives enhance electron-blocking layers .

  • Photodynamic Therapy: Thioxanthenone sulfones generate singlet oxygen under irradiation .

Challenges and Opportunities

  • Solubility Limitations: Poor aqueous solubility necessitates nanoformulation for biomedical applications .

  • Stability Optimization: Degradation at -20°C over one month restricts long-term studies .

  • Mechanistic Studies: The role of the sulfone group in charge transport remains underexplored.

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